2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid: A Comprehensive Technical Guide on Synthesis, Structural Profiling, and Pharmacological Applications
2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid: A Comprehensive Technical Guide on Synthesis, Structural Profiling, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the 1,2-oxazole (isoxazole) heterocycle serves as a privileged scaffold, offering unique electronic properties and metabolic stability. Specifically, 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid represents a highly functionalized bioisostere with profound implications in drug discovery. Characterized by a central isoxazole ring flanked by a phenyl group at the C3 position and an ortho-substituted benzoic acid at the C5 position, this compound acts as a critical intermediate and an active pharmacophore. Recent advancements have highlighted the role of 3-phenylisoxazole derivatives in enhancing autophagy and mitigating oxidative stress in retinal cells, positioning them as first-in-class therapeutic agents for ocular diseases like dry macular degeneration[1].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, characterization, and pharmacological application of this specific isoxazole derivative.
Structural & Physicochemical Profiling
The molecular architecture of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid (C₁₆H₁₁NO₃) is defined by its rigid coplanarity and distinct charge distribution. The electron-withdrawing nature of the isoxazole ring modulates the pKa of the adjacent benzoic acid, enhancing its binding affinity to target proteins via strong electrostatic interactions.
Quantitative Physicochemical Data
Understanding these parameters is critical for predicting pharmacokinetic behavior and optimizing downstream formulations.
| Property | Value | Structural Significance |
| Molecular Formula | C₁₆H₁₁NO₃ | Core pharmacophore assembly |
| Molecular Weight | 265.27 g/mol | Optimal for small-molecule drug design (Lipinski compliance) |
| Hydrogen Bond Donors | 1 | Carboxylic acid (crucial for target anchoring) |
| Hydrogen Bond Acceptors | 4 | Isoxazole N/O, Carboxylic O (modulates solubility) |
| Topological Polar Surface Area | ~63.3 Ų | Favorable for membrane permeability and cellular uptake |
Synthetic Methodology: The Regioselective [3+2] Cycloaddition
The most efficient and scalable route to synthesize 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is via a 1,3-dipolar cycloaddition[2],[3]. This method is chosen over alternative condensation reactions due to its unparalleled regiochemical fidelity.
Mechanistic Rationale (Causality of Experimental Choices)
-
Mild Chlorination: N-chlorosuccinimide (NCS) is selected over chlorine gas to convert benzaldehyde oxime to hydroximoyl chloride. NCS provides a controlled, mild halogenation that prevents the over-oxidation of the aromatic ring[4].
-
In Situ Dipole Generation: Triethylamine (Et₃N) is added dropwise to induce dehydrohalogenation. This generates the highly reactive benzonitrile oxide in situ. This choice is critical: if isolated, nitrile oxides rapidly dimerize into thermodynamically stable, but synthetically useless, furoxans[2].
-
Regioselectivity: The [3+2] cycloaddition between the nitrile oxide (dipole) and 2-ethynylbenzoic acid (dipolarophile) is inherently regioselective. The frontier molecular orbital (FMO) alignment between the LUMO of the nitrile oxide and the HOMO of the terminal alkyne dictates the exclusive formation of the 3,5-disubstituted 1,2-oxazole, completely avoiding the sterically hindered 3,4-isomer[3].
Step-by-Step Experimental Protocol
-
Oxime Activation: Dissolve benzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature. Add NCS (1.1 eq) in small portions. Stir for 2 hours until complete conversion to the hydroximoyl chloride is observed via TLC.
-
Cycloaddition Setup: To the reaction mixture, add 2-ethynylbenzoic acid (1.0 eq). Cool the vessel to 0°C using an ice bath to control the exothermic dipole generation.
-
In Situ Generation & Coupling: Add Et₃N (1.2 eq) dropwise over 30 minutes. The slow addition maintains a low steady-state concentration of the nitrile oxide, maximizing the cross-coupling yield and minimizing dimerization.
-
Maturation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1M HCl to protonate the benzoic acid, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.
Fig 1. Regioselective 1,3-dipolar cycloaddition workflow for isoxazole synthesis.
Pharmacological Applications & Mechanism of Action
Historically, isoxazole-benzoic acid derivatives have been explored as COX-2 inhibitors and anti-inflammatory agents. However, cutting-edge research has unveiled their potential as potent modulators of cellular homeostasis.
Recent literature demonstrates that 3-phenylisoxazole derivatives act as first-in-class therapeutic agents for eye diseases, specifically dry macular degeneration[1]. The mechanism hinges on the compound's ability to upregulate autophagy pathways. By enhancing autophagic flux, the compound promotes the lysosomal clearance of A2E (a toxic lipofuscin fluorophore) that accumulates in the retinal pigment epithelium (RPE). This targeted clearance prevents A2E from being oxidized by blue light, thereby halting the cascade of oxidative stress and subsequent cellular apoptosis[1].
Fig 2. Autophagy-mediated cellular protection pathway by 3-phenylisoxazole derivatives.
Analytical Validation: Self-Validating Systems
A robust chemical protocol must be self-validating. To ensure the structural integrity and regiochemical purity of the synthesized 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, an orthogonal analytical approach utilizing NMR and LC-MS is required.
Rationale for Analytical Choices
-
¹H NMR Regiochemical Validation: The diagnostic marker for the 1,2-oxazole core is the isolated C4 proton. In a 3,5-disubstituted system, this proton appears as a distinct, sharp singlet at approximately 7.15 ppm. If the sterically disfavored 3,4-isomer were present, the chemical environment would shift dramatically. The absence of secondary peaks in this region confirms >99% regioselectivity.
-
LC-MS (ESI-) Selection: Electrospray ionization in negative mode (ESI-) is specifically chosen over positive mode due to the high ionization efficiency of the carboxylic acid moiety. This yields a highly abundant [M-H]⁻ pseudo-molecular ion, providing definitive mass confirmation without extensive fragmentation.
Diagnostic Analytical Markers
| Nucleus / Method | Signal / Shift | Multiplicity | Integration | Diagnostic Assignment |
| ¹H NMR (DMSO-d₆) | ~7.15 ppm | Singlet (s) | 1H | Isoxazole C4 proton (Confirms 3,5-disubstitution) |
| ¹H NMR (DMSO-d₆) | 7.40 – 8.00 ppm | Multiplet (m) | 9H | Phenyl and benzoic acid ring protons |
| ¹H NMR (DMSO-d₆) | ~12.80 ppm | Broad Singlet (br s) | 1H | Validates the intact carboxylic acid moiety |
| ¹³C NMR (DMSO-d₆) | ~170.5 ppm | Singlet | 1C | Isoxazole C5 (Highly deshielded by adjacent oxygen) |
| LC-MS (ESI-) | m/z 264.0 | N/A | N/A | [M-H]⁻ ion confirming the molecular weight |
References
- 3-PHENYLISOXAZOLE DERIVATIVE, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING EYE DISEASE, CONTAINING SAME AS ACTIVE I. (March 24 2023). Google Patents.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC / NIH.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (October 06 2021). RSC Advances.
- MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION. (April 06 2022). Semantic Scholar.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
